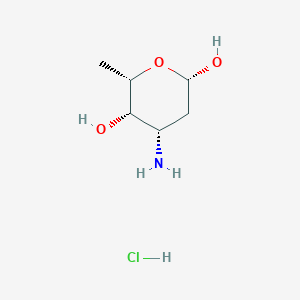![molecular formula C9H18N2 B1140388 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane CAS No. 76272-56-5](/img/structure/B1140388.png)
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
Vue d'ensemble
Description
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane (EMAZAB) is a cyclic amine compound that has been studied extensively in the scientific community due to its interesting chemical properties. This compound has been used in a variety of different research applications, including synthesis, biochemical and physiological effects, and its potential use in drug development. In
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
A comprehensive review highlights the efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, which are resistant to conventional degradation processes. These compounds, found in dyes, pesticides, and various industrial chemicals, can be efficiently mineralized using AOPs, improving water treatment schemes. The review emphasizes the reactivity of ozone and Fenton processes towards amines, dyes, and pesticides, suggesting that degradation is highly pH-sensitive and varies with different process parameters. Cavitation is noted as a promising pre-treatment method to reduce costs, and hybrid methods under optimized conditions offer synergistic effects for specific effluents (Bhat & Gogate, 2021).
Synthesis and Biological Activities of 3-Azabicyclo Nonanone Derivatives
Another study focuses on the synthesis and biological activities of 3-azabicyclo nonanone derivatives, obtained through the Mannich reaction. These heterocyclic compounds are evaluated for their antibacterial and antifungal properties, with the presence of electron-withdrawing groups enhancing their activity. The synthesis process leverages the carbonyl group for functionalization, leading to various nitrogen and sulfur-containing heterocycles (Mazimba & Mosarwa, 2015).
Chemistry of Dicyanomethylene-derivatives in Heterocyclic Synthesis
Research on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases their utility as a privileged scaffold in the synthesis of various heterocycles. The unique reactivity of these compounds facilitates the generation of versatile dyes and heterocyclic compounds under mild conditions, highlighting their significance in synthetic chemistry and potential future applications (Gomaa & Ali, 2020).
Non-Isocyanate Polyurethanes from Multicyclic Carbonates
The development of non-isocyanate polyurethanes, utilizing carbon dioxide as a sustainable feedstock, represents an environmentally friendly alternative to conventional polyurethane synthesis. This approach features solvent-free synthesis, chemical degradation resistance, enhanced wear resistance, and the potential for application on wet substrates. The review discusses various synthesis methods, highlighting the industrial relevance of poly(hydroxy-urethane)s derived from multicyclic carbonates and aliphatic amines (Rokicki, Parzuchowski, & Mazurek, 2015).
Mécanisme D'action
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is noted as an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist . This suggests that it may have similar properties or actions, but the specific mechanism of action is not provided in the search results.
Safety and Hazards
Orientations Futures
The future directions for research and application of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane are not specified in the search results. Given its role as an impurity in the synthesis of a serotonin receptor antagonist , it may have potential applications in neuroscience or pharmacology. However, further research would be needed to confirm this.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium borohydride", "9-Bromo-9-methyl-3-oxa-4-azatricyclo[5.2.1.0^2,6^]decan-2-one", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride", "Step 2: Protection of the alcohol group in cyclohexanol by reacting with 9-bromo-9-methyl-3-oxa-4-azatricyclo[5.2.1.0^2,6^]decan-2-one to form a cyclic ketal", "Step 3: Reduction of the ketal using sodium borohydride to yield the corresponding diol", "Step 4: Conversion of the diol to the corresponding tosylate by reacting with tosyl chloride in the presence of pyridine", "Step 5: Reaction of the tosylate with methylamine to form the corresponding amine", "Step 6: Cyclization of the amine to form Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane using hydrochloric acid in methanol", "Step 7: Purification of the product using ethyl acetate and sodium hydroxide" ] } | |
Numéro CAS |
76272-56-5 |
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9?/m0/s1 |
Clé InChI |
HTZWHTQVHWHSHN-MGURRDGZSA-N |
SMILES isomérique |
CN1[C@H]2CCCC1CC(C2)N |
SMILES |
CN1C2CCCC1CC(C2)N |
SMILES canonique |
CN1C2CCCC1CC(C2)N |
Synonymes |
β-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane; Granisetron Impurity E (free base); |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


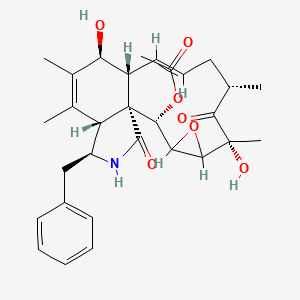
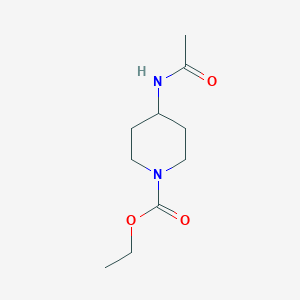
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

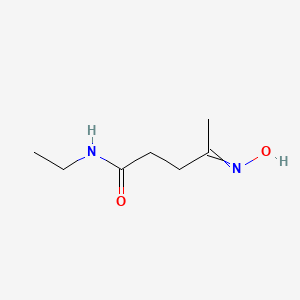
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

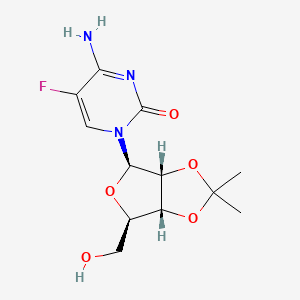

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)

